Cas no 59866-06-7 (4-chlorotetrazolo1,5-aquinoxaline)

4-chlorotetrazolo1,5-aquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- Tetrazolo[1,5-a]quinoxaline, 4-chloro-
- 4-CHLOROTETRAZOLO[1,5-A]QUINOXALINE
- 4-Chloro-tetrazolo[1,5-a]quinoxaline
- 4-Chlortetrazolo< 1,5-a> chinoxalin
- 4-Chlortetrazolo< 1.5-c> chinoxalin
- AC1L7NVT
- BBL006235
- CTK1E6312
- NSC228175
- ST4108932
- STK728451
- AKOS000435815
- 4-CHLORO[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALINE
- A923600
- C91324
- SCHEMBL7623370
- DTXSID10310581
- EN300-385205
- 59866-06-7
- NSC-228175
- 4-CHLORO-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE
- 10.14272/KOWYBYDSUFDMGG-UHFFFAOYSA-N.1
- CL-97735
- doi:10.14272/KOWYBYDSUFDMGG-UHFFFAOYSA-N.1
- NSC 228175
- 4-Chlorotetrazolo(1,5-a)quinoxaline
- CS-0119921
- MFCD05717322
- DS-012477
- 4-chlorotetrazolo1,5-aquinoxaline
-
- MDL: MFCD05717322
- Inchi: InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H
- InChI Key: KOWYBYDSUFDMGG-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(N3C1=NN=N3)C=CC=C2
Computed Properties
- Exact Mass: 205.01572
- Monoisotopic Mass: 205.0155228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56Ų
- XLogP3: 1.6
Experimental Properties
- PSA: 55.97
- LogP: 1.32590
4-chlorotetrazolo1,5-aquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C612135-10mg |
4-chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR301213-250mg |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 250mg |
£200.00 | 2024-05-25 | |
TRC | C612135-100mg |
4-chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 100mg |
$ 320.00 | 2022-06-06 | ||
Ambeed | A238236-1g |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95 % | 1g |
$495.00 | 2021-07-07 | |
Apollo Scientific | OR301213-1g |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 1g |
£495.00 | 2024-05-25 | |
Chemenu | CM221224-1g |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 1g |
$463 | 2021-08-04 | |
Enamine | EN300-385205-10.0g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 10.0g |
$2654.0 | 2024-06-05 | |
Enamine | EN300-385205-0.1g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 0.1g |
$113.0 | 2024-06-05 | |
Enamine | EN300-385205-0.25g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 0.25g |
$162.0 | 2024-06-05 | |
Enamine | EN300-385205-2.5g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 2.5g |
$689.0 | 2024-06-05 |
4-chlorotetrazolo1,5-aquinoxaline Related Literature
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 4-chlorotetrazolo1,5-aquinoxaline
Exploring Tetrazolo[1,5-a]quinoxaline, 4-chloro- (CAS No. 59866-06-7): Properties, Applications, and Research Insights
Tetrazolo[1,5-a]quinoxaline, 4-chloro- (CAS No. 59866-06-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique tetrazolo-quinoxaline backbone, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its structural versatility, which allows for modifications leading to novel compounds with potential therapeutic applications.
The molecular structure of 4-chloro-tetrazolo[1,5-a]quinoxaline features a fused ring system combining a quinoxaline moiety with a tetrazole group. This combination imparts distinct electronic properties, making it valuable in medicinal chemistry and drug discovery. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for new treatments against resistant pathogens.
In the context of AI-driven drug discovery, Tetrazolo[1,5-a]quinoxaline derivatives are increasingly explored via computational models to predict their binding affinities and pharmacokinetic profiles. This approach accelerates the identification of promising candidates, addressing the need for faster and cost-effective pharmaceutical R&D. The 4-chloro substitution further enhances reactivity, enabling selective functionalization for targeted applications.
Beyond pharmaceuticals, CAS 59866-06-7 finds utility in material science, particularly in designing organic semiconductors and fluorescent probes. Its conjugated system facilitates electron delocalization, a property leveraged in optoelectronic devices. With the rise of green chemistry, researchers are also investigating eco-friendly synthesis routes for this compound to minimize environmental impact.
The market for tetrazolo-quinoxaline derivatives is expanding, driven by their versatility and the surge in precision medicine initiatives. Analysts note increased patent filings related to this scaffold, underscoring its commercial potential. For laboratories and manufacturers, sourcing high-purity Tetrazolo[1,5-a]quinoxaline, 4-chloro- remains a priority to ensure consistent research outcomes.
Frequently asked questions about 59866-06-7 include its solubility profile (typically in polar aprotic solvents like DMSO), stability under ambient conditions, and recommended storage practices (e.g., desiccated, away from light). These practical insights are crucial for handling and experimental reproducibility.
In summary, 4-chloro-tetrazolo[1,5-a]quinoxaline exemplifies the intersection of innovation and utility in modern chemistry. Its multifaceted applications—from drug development to advanced materials—position it as a compound of enduring relevance. As interdisciplinary research grows, so too will the discoveries enabled by this molecular framework.
59866-06-7 (4-chlorotetrazolo1,5-aquinoxaline) Related Products
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
